molecular formula C5H11ClO3 B092129 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol CAS No. 18371-74-9

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol

Cat. No.: B092129
CAS No.: 18371-74-9
M. Wt: 154.59 g/mol
InChI Key: DIBFLXZFUXWPNS-UHFFFAOYSA-N
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Description

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is an organic compound with the molecular formula C5H11ClO3 It is a chlorinated alcohol and ether, characterized by the presence of both a hydroxyl group and a chlorine atom attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol can be synthesized through the reaction of epichlorohydrin with ethylene glycol. The reaction typically involves the following steps:

    Epichlorohydrin Reaction: Epichlorohydrin is reacted with ethylene glycol in the presence of a base, such as sodium hydroxide, to form the desired product.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and may require a solvent like water or an organic solvent to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to form alcohols or ethers.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Products: Various ethers and alcohols depending on the nucleophile used.

    Oxidation Products: Aldehydes or ketones depending on the degree of oxidation.

    Reduction Products: Alcohols or simpler ethers.

Scientific Research Applications

1-Chloro-3-(2-hydroxyethoxy)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical reagent.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and polymers.

Comparison with Similar Compounds

    1-Chloro-3-(2-ethylhexoxy)propan-2-ol: Similar structure but with an ethylhexyl group instead of a hydroxyethoxy group.

    1-Chloro-3-(2-hydroxyethoxy)ethoxypropan-2-ol: Contains an additional ethoxy group, making it more hydrophilic.

Uniqueness: 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol is unique due to its balanced hydrophilic and hydrophobic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions also adds to its utility in research and industrial processes.

Properties

IUPAC Name

1-chloro-3-(2-hydroxyethoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClO3/c6-3-5(8)4-9-2-1-7/h5,7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIBFLXZFUXWPNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

36496-12-5
Record name Poly(oxy-1,2-ethanediyl), α-(3-chloro-2-hydroxypropyl)-ω-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36496-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID60939746
Record name 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18371-74-9
Record name 1-Chloro-3-(2-hydroxyethoxy)-2-propanol
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URL https://commonchemistry.cas.org/detail?cas_rn=18371-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
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Record name 1-Chloro-3-(2-hydroxyethoxy)propan-2-ol
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Record name 1-chloro-3-(2-hydroxyethoxy)propan-2-ol
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Record name 1-CHLORO-3-(2-HYDROXYETHOXY)PROPAN-2-OL
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